molecular formula C7H14O B3295767 (S)-6-Heptene-2-ol CAS No. 88980-13-6

(S)-6-Heptene-2-ol

Cat. No.: B3295767
CAS No.: 88980-13-6
M. Wt: 114.19 g/mol
InChI Key: RVXLYPSYVXXSQE-ZETCQYMHSA-N
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Description

(S)-6-Heptene-2-ol is an organic compound with the molecular formula C7H14O It is a chiral alcohol with a double bond located at the sixth carbon atom and a hydroxyl group at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-6-Heptene-2-ol can be synthesized through several methods. One common approach involves the asymmetric reduction of 6-hepten-2-one using chiral catalysts. This method ensures the production of the (S)-enantiomer with high enantiomeric purity. The reaction typically employs hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under mild conditions.

Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of 6-hepten-2-one. The process involves the use of chiral catalysts to achieve the desired enantiomeric excess. The reaction is carried out in a hydrogenation reactor at controlled temperatures and pressures to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (S)-6-Heptene-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 6-hepten-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The double bond can be reduced to form (S)-2-heptanol using hydrogen gas and a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: PCC or CrO3 in dichloromethane at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst at room temperature and atmospheric pressure.

    Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products Formed:

    Oxidation: 6-hepten-2-one.

    Reduction: (S)-2-heptanol.

    Substitution: 6-hepten-2-chloride or 6-hepten-2-bromide.

Scientific Research Applications

(S)-6-Heptene-2-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of (S)-6-Heptene-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond may also participate in reactions with other molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    ®-6-Heptene-2-ol: The enantiomer of (S)-6-Heptene-2-ol with similar chemical properties but different biological activity.

    6-Hepten-2-one: The oxidized form of this compound.

    (S)-2-Heptanol: The reduced form of this compound.

Uniqueness: this compound is unique due to its chiral nature and the presence of both a hydroxyl group and a double bond. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2S)-hept-6-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h3,7-8H,1,4-6H2,2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXLYPSYVXXSQE-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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